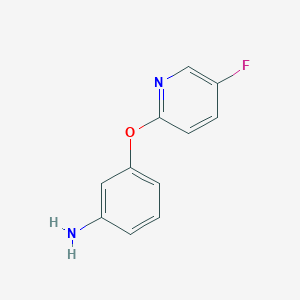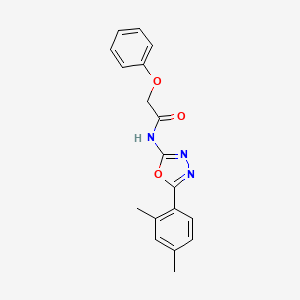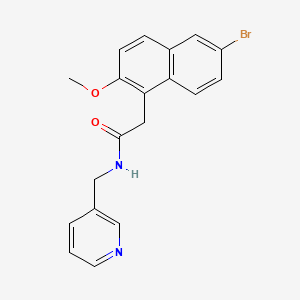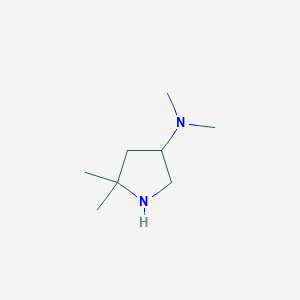![molecular formula C13H10N2O2S B2410781 3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223890-21-8](/img/structure/B2410781.png)
3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of thienopyrimidine derivatives . These compounds are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In addition, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of “3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be confirmed by 1H NMR, 13C NMR, and HR-MS . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidine derivatives undergo various chemical reactions. For instance, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be determined by various techniques such as IR spectroscopy and mass spectrometry .Aplicaciones Científicas De Investigación
- Findings : Compounds derived from thieno[3,2-d]pyrimidine, such as analogues 13 and 25d, exhibit low nanomolar IC50 values and overcome multidrug resistance. They inhibit tubulin polymerization, induce cell cycle arrest, and promote apoptosis in cancer cells .
- Findings : Certain compounds exhibit good antimycobacterial activity, with MIC values in the range of 6–8 μM. These compounds could be developed as antitubercular agents .
- Findings : The compound 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one shows significant cytotoxic activity against various cancer cell lines. It is particularly effective against melanoma cells .
- Findings : These compounds inhibit mycobacterial Cyt-bd over Cyt-bcc: aa 3 in replicating BCG, Mtb-H37Rv, and clinical N0145-Mtb strains .
- Findings : These compounds were synthesized and confirmed by spectroscopic techniques. They offer potential as drug candidates .
- Findings : X-ray cocrystal structures of thieno[3,2-d]pyrimidine compounds in complex with tubulin have been elucidated. These insights contribute to understanding their mechanism of action .
Anticancer Activity
Antimycobacterial Activity
Antitumor Potential
Mycobacterial Inhibition
Drug Development
Tubulin Targeting
Mecanismo De Acción
Target of Action
The primary target of 3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages . It plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
This compound, as a derivative of thieno[3,2-d]pyrimidine, is designed and synthesized to inhibit BTK . It exhibits varying inhibitory activities against BTK in vitro . The interaction with BTK results in the inhibition of the proliferation of B cells .
Biochemical Pathways
The compound affects multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . BTK plays a critical role in these pathways, and its inhibition can disrupt the normal functioning of B cells .
Pharmacokinetics
The design and synthesis of this compound aim to optimize its bioavailability and selectivity .
Result of Action
The compound exerts excellent immunosuppressive activity by inhibiting the proliferation of B cells . It shows low cytotoxicity on murine splenocytes . Furthermore, it displays considerable selectivity between T cells and B cells .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s effectiveness can vary depending on the specific strain of cells it interacts with .
Direcciones Futuras
Future research on “3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds could focus on improving their potency and acceptable pharmacokinetics for in vivo evaluation . They could also be used as chemical probes for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-4-2-3-5-10(8)15-12(16)11-9(6-7-18-11)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMHWPCMUVEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)
![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)
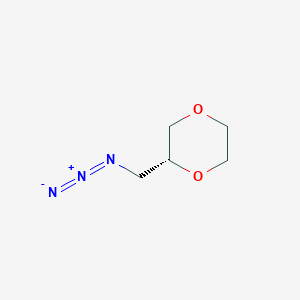

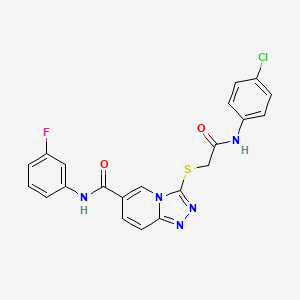
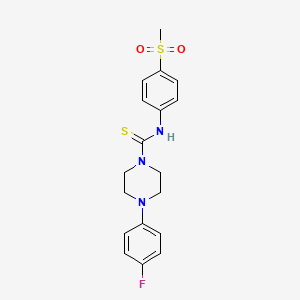
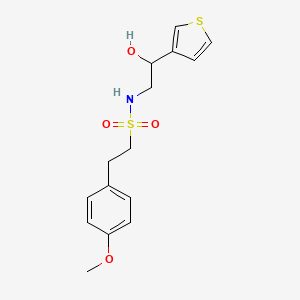
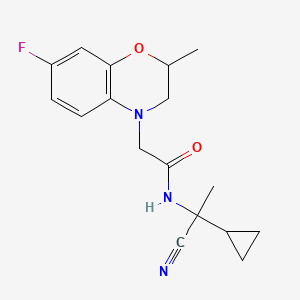
![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
